molecular formula C16H15N3O4S B2634445 N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide CAS No. 2034571-67-8

N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide

Numéro de catalogue B2634445
Numéro CAS: 2034571-67-8
Poids moléculaire: 345.37
Clé InChI: QAAZCKYKTSNWBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity of bonds.

Applications De Recherche Scientifique

Synthesis and Characterization

  • The synthesis and characterization of closely related quinoxaline derivatives have been extensively studied. For instance, a compound was synthesized via Sonogashira cross-coupling, fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, demonstrating the compound's structural integrity and potential as a precursor for further chemical transformations (Durgadas, Mukkanti, & Pal, 2013).

Antimicrobial and Anticancer Potential

  • Research on derivatives of quinoxaline has shown promising antimicrobial and anticancer properties. A study synthesized new lipophilic acetamide derivatives, showing broad spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and significant antifungal activity. The study also highlighted these compounds' potential as anticancer agents, with some derivatives exhibiting inhibitory activity against EGFR protein kinase enzyme, suggesting their utility in targeted cancer therapies (Ahmed et al., 2018).

Anticonvulsant Activity

  • Another area of research has been the exploration of quinoxaline derivatives for anticonvulsant activity. A series of compounds were synthesized and evaluated, with some showing high anticonvulsant activities in experimental models. This points to the compound's potential application in developing new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).

One-Pot Synthesis Techniques

  • The compound's synthesis has also been explored through one-pot techniques, which offer efficient pathways to create 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. Such methodologies underscore the compound's versatility and potential for facile integration into various chemical frameworks for further application in drug development or material science (Alizadeh et al., 2008).

Antimalarial and COVID-19 Applications

  • Recent studies have investigated the application of sulfonamide derivatives in antimalarial activity and their potential utility in COVID-19 treatment, highlighting the compound's relevance in addressing current global health challenges. Theoretical investigations and molecular docking studies have supported these compounds' efficacy, suggesting a promising avenue for the development of novel therapeutics (Fahim & Ismael, 2021).

Propriétés

IUPAC Name

N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAZCKYKTSNWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.